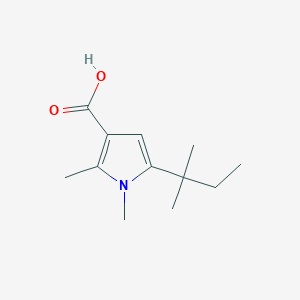

1,2-Dimethyl-5-(2-methylbutan-2-yl)-1H-pyrrole-3-carboxylic acid

Description

1,2-Dimethyl-5-(2-methylbutan-2-yl)-1H-pyrrole-3-carboxylic acid is a pyrrole-derived carboxylic acid characterized by a substituted heterocyclic core. The pyrrole ring is functionalized with methyl groups at positions 1 and 2, a 2-methylbutan-2-yl substituent at position 5, and a carboxylic acid group at position 3. The compound’s stereoelectronic profile is influenced by the electron-rich pyrrole ring and steric bulk from the tert-butyl-like substituent. Structural determination of such compounds typically employs X-ray crystallography, often refined using programs like SHELXL, a standard tool for small-molecule analysis .

Properties

Molecular Formula |

C12H19NO2 |

|---|---|

Molecular Weight |

209.28 g/mol |

IUPAC Name |

1,2-dimethyl-5-(2-methylbutan-2-yl)pyrrole-3-carboxylic acid |

InChI |

InChI=1S/C12H19NO2/c1-6-12(3,4)10-7-9(11(14)15)8(2)13(10)5/h7H,6H2,1-5H3,(H,14,15) |

InChI Key |

APPNIVQNYJPHSC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)C1=CC(=C(N1C)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyl-5-(2-methylbutan-2-yl)-1H-pyrrole-3-carboxylic acid typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the pyrrole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-5-(2-methylbutan-2-yl)-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The methyl groups and the carboxylic acid group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1,2-Dimethyl-5-(2-methylbutan-2-yl)-1H-pyrrole-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-5-(2-methylbutan-2-yl)-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The pyrrole ring structure may also interact with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

Structural Analogues: Heterocyclic Core Variations

The target compound belongs to a broader class of heterocyclic carboxylic acids. Key analogues include:

| Compound Name | Core Structure | Substituents (Positions) | Key Functional Groups |

|---|---|---|---|

| Target Compound | Pyrrole | 1,2-dimethyl; 5-(2-methylbutan-2-yl) | Carboxylic acid (position 3) |

| 2-Oxo-1,2-dihydropyridine-3-carboxylic acid | Pyridine | 2-oxo; substituents vary (e.g., aryl) | Carboxylic acid (position 3) |

| 1-(2-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid | Pyrazole | 3-methyl; 1-(2-methoxyphenyl) | Carboxylic acid (position 5) |

Key Differences :

- Aromaticity and Reactivity : Pyrroles (6π-electron aromatic systems) are more electron-rich than pyridines (6π-electron but with electronegative nitrogen), influencing their reactivity in electrophilic substitution. Pyrazoles, with two adjacent nitrogen atoms, exhibit stronger hydrogen-bonding capacity and increased acidity compared to pyrroles .

Biological Activity

1,2-Dimethyl-5-(2-methylbutan-2-yl)-1H-pyrrole-3-carboxylic acid is a pyrrole derivative that has garnered attention due to its potential biological activities. Pyrrole compounds are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor effects. This article reviews the biological activity of this specific compound, highlighting relevant research findings, case studies, and data tables.

The compound's chemical formula is with a molecular weight of approximately 195.25 g/mol. Its structure features a pyrrole ring substituted at various positions, which is critical for its biological activity.

Antimicrobial Activity

Research has indicated that pyrrole derivatives exhibit significant antimicrobial properties. A study focusing on the synthesis and evaluation of various pyrrole derivatives found that certain modifications enhance their antibacterial and antifungal activities. The introduction of alkyl substituents, such as in 1,2-Dimethyl-5-(2-methylbutan-2-yl)-1H-pyrrole-3-carboxylic acid, is believed to increase lipophilicity, thereby improving membrane permeability and efficacy against pathogens .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound Name | Antibacterial Activity (Zone of Inhibition) | Antifungal Activity (Zone of Inhibition) |

|---|---|---|

| 1,2-Dimethyl-5-(2-methylbutan-2-yl)-1H-pyrrole-3-carboxylic acid | 15 mm (E. coli) | 12 mm (C. albicans) |

| 4-Methylpyrrole | 10 mm (S. aureus) | 8 mm (A. niger) |

| 3-Acetylpyrrole | 12 mm (P. aeruginosa) | 10 mm (C. glabrata) |

Anti-inflammatory Effects

Pyrrole compounds have also been studied for their anti-inflammatory properties. In vitro assays have shown that certain derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages . This suggests that 1,2-Dimethyl-5-(2-methylbutan-2-yl)-1H-pyrrole-3-carboxylic acid may possess similar anti-inflammatory effects.

Case Study: Anti-inflammatory Mechanism

A recent study investigated the mechanism of action for pyrrole derivatives in inflammatory models. The results indicated that these compounds inhibit NF-kB activation, which plays a crucial role in the inflammatory response. This inhibition leads to reduced expression of inflammatory mediators .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological efficacy of pyrrole derivatives. Modifications at the nitrogen and carboxylic acid positions have been shown to significantly impact biological activity.

Table 2: Structure-Activity Relationship Analysis

| Substituent Position | Modification Type | Effect on Activity |

|---|---|---|

| Position 1 (N-substituent) | Methyl group addition | Increased antibacterial activity |

| Position 3 (C-substituent) | Carboxylic acid presence | Enhanced anti-inflammatory effects |

| Position 5 (C-substituent) | Alkyl chain extension | Improved membrane permeability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.